REACTION_SMILES
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[CH2:1]([CH3:2])[CH:3]([CH2:4][C:5]1([C:11](=[O:12])[OH:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)[CH2:14][CH3:15].[CH2:42]([CH:43]([CH2:44][CH3:45])[CH2:46][C:47]1([C:48]([O:49][C:50]([C:51]2([CH2:52][CH:53]([CH2:54][CH3:55])[CH2:56][CH3:57])[CH2:58][CH2:59][CH2:60][CH2:61][CH2:62]2)=[O:63])=[O:64])[CH2:65][CH2:66][CH2:67][CH2:68][CH2:69]1)[CH3:70].[CH3:25][CH2:26][CH2:27][CH2:28][N:29]([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:34][CH2:35][CH2:36][CH3:37].[CH:16]1([C:17]([OH:18])=[O:19])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1.[S:38]([Cl:39])([Cl:40])=[O:41]>>[CH2:1]([CH3:2])[CH:3]([CH2:4][C:5]1([C:11](=[O:12])[Cl:40])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)[CH2:14][CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)CC1(C(=O)O)CCCCC1
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Name
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CCC(CC)CC1(C(=O)OC(=O)C2(CC(CC)CC)CCCCC2)CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)CC1(C(=O)OC(=O)C2(CC(CC)CC)CCCCC2)CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CCC(CC)CC1(C(=O)Cl)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |